molecular formula C9H7BrO4 B1583619 Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate CAS No. 61441-09-6

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B1583619
CAS No.: 61441-09-6
M. Wt: 259.05 g/mol
InChI Key: OOWBNMSDTXJYGE-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring. The presence of a bromine atom and a methyl ester group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by esterification. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 6-bromo-1,3-benzodioxole-5-carboxaldehyde is subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to obtain the desired methyl ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 6-aminobenzo[d][1,3]dioxole-5-carboxylate or 6-thiocyanatobenzo[d][1,3]dioxole-5-carboxylate.

    Reduction: Formation of 6-bromobenzo[d][1,3]dioxole-5-methanol.

    Oxidation: Formation of 6-bromobenzo[d][1,3]dioxole-5-carboxylic acid.

Scientific Research Applications

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Material Science: The compound is utilized in the synthesis of functional materials, such as polymers and liquid crystals, for advanced technological applications.

Mechanism of Action

The mechanism of action of methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and ester group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate can be compared with similar compounds such as:

    Methyl 6-chlorobenzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    Methyl 6-fluorobenzo[d][1,3]dioxole-5-carboxylate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

    Methyl 6-iodobenzo[d][1,3]dioxole-5-carboxylate:

The uniqueness of this compound lies in its specific reactivity and the ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 6-bromo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBNMSDTXJYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299040
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61441-09-6
Record name 61441-09-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-bromo-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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